4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide
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Overview
Description
4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a naphthothiophene moiety, and a sulfonohydrazide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzenesulfonyl chloride and 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares structural similarities with the naphthothiophene moiety and exhibits similar biological activities.
2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: Another related compound with a naphthothiophene core, used in various chemical and biological studies.
Uniqueness
4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-14-7-9-15(10-8-14)27(24,25)22-21-19(23)17-11-13-6-5-12-3-1-2-4-16(12)18(13)26-17/h1-4,7-11,22H,5-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRZNGPQVGZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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